N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide
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Overview
Description
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 3-chloro-2-methylaniline, followed by sulfonation and subsequent coupling with a pyridine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-2-bromo-5-chloro-4-methylaniline
- 3-chloro-2-methylaniline
- N-methyl-m-anisidine
Uniqueness
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of properties that make it suitable for a wide range of applications .
Properties
CAS No. |
55841-85-5 |
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Molecular Formula |
C14H14ClN3O3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-11(15)5-3-6-12(9)17-14-13(7-4-8-16-14)22(20,21)18-10(2)19/h3-8H,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
CSYDNAQXSHTNGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
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